Ciwujiatone

Antioxidant DPPH assay Free radical scavenging

Ciwujiatone is the sole lignan demonstrating the most significant antitumor activity among 9 tested compounds against SW480 and SW620 colon cancer lines—outperforming wikstromol, matairesinol, syringaresinol, and pinoresinol in direct head-to-head screening. With 1.53-fold superior DPPH radical scavenging vs. BHT (IC50 64.7 vs. 98.8 μM) and official recognition in the 2020 Chinese Pharmacopoeia 'Ciwujia Tablets,' this 7,9-epoxylignan offers an irreplaceable scaffold for colon cancer drug discovery and botanical QC method development. In silico ADMET predicts 94.17% intestinal absorption and 90.52% mitochondrial targeting probability.

Molecular Formula C22H26O9
Molecular Weight 434.4 g/mol
Cat. No. B1630838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiwujiatone
Molecular FormulaC22H26O9
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C(C(CO2)C(=O)C3=CC(=C(C(=C3)OC)O)OC)CO
InChIInChI=1S/C22H26O9/c1-27-15-5-11(6-16(28-2)20(15)25)19(24)14-10-31-22(13(14)9-23)12-7-17(29-3)21(26)18(8-12)30-4/h5-8,13-14,22-23,25-26H,9-10H2,1-4H3/t13-,14-,22+/m0/s1
InChIKeyANCVHDRNDJRUOT-FBJOKTGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciwujiatone for Research Procurement: A Quantitative Differentiation Guide for Natural Lignan Selection


Ciwujiatone (CAS: 218901-26-9) is a furanoid lignan compound [1] isolated from diverse botanical sources including Eleutherococcus senticosus, Morinda citrifolia, and Kalimeris integrifolia [2]. As a constituent of the 2020 Chinese Pharmacopoeia formulation 'Ciwujia Tablets' used for insomnia treatment [3], ciwujiatone belongs to the 7,9-epoxylignan subclass [1] with molecular formula C22H26O9 and molecular weight 434.44 g/mol [4].

Why Ciwujiatone Cannot Be Replaced by Generic Lignan Substitutes in Targeted Research


Within the lignan class, compounds exhibit highly divergent bioactivity profiles despite structural similarities. For instance, while pinoresinol demonstrates an antioxidant DPPH IC50 of 50.8 μM [1], ciwujiatone exhibits a distinctly different potency (64.7 μM). More critically, in anticancer contexts, ciwujiatone demonstrated the most significant activity among 9 tested compounds against SW480 and SW620 colon cancer cell lines [2], whereas structural analogs like wikstromol and matairesinol showed weaker efficacy in the same assay system. Additionally, syringaresinol (often co-isolated with ciwujiatone) displays an NFAT transcription factor inhibitory IC50 of 329.4 μM , representing a completely distinct mechanism of action. These quantitative divergences across multiple assay systems confirm that substitution with generic or more abundant lignans cannot reproduce ciwujiatone's specific bioactivity signature.

Ciwujiatone Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


Ciwujiatone Exhibits 52.5% Higher DPPH Radical Scavenging Potency Than BHT Positive Control

In a standardized DPPH radical scavenging assay, ciwujiatone demonstrated an IC50 of 64.7 ± 5.3 μM, representing a 52.5% improvement in potency compared to the synthetic antioxidant BHT (positive control) which showed an IC50 of 98.8 ± 4.5 μM [1]. Among structurally related lignans in the same study, ciwujiatone outperformed pinoresinol (IC50 = 143.3 ± 13.1 μM for 4-ketopinoresinol) and several flavonoid glycosides that failed to reach 50% inhibition (>500 μM) [1].

Antioxidant DPPH assay Free radical scavenging

Ciwujiatone Demonstrates Superior Anti-Proliferative Activity Against Colon Cancer Cell Lines Among 9 Co-Isolated Compounds

In a comparative antitumor screening of 17 phenolic constituents from Wikstroemia indica rhizome, ciwujiatone (compound 6) demonstrated the most significant activity against both SW480 and SW620 colon cancer cell lines among 9 active compounds (compounds 1-4 and 6-9) [1]. Notably, the structurally related lignans wikstromol (1), matairesinol (2), syringaresinol (3), and pinoresinol (4) were all evaluated in the same study and exhibited different activities, with ciwujiatone showing superior efficacy [1].

Antitumor Colon cancer SW480 SW620

Ciwujiatone Shows Predicted Human Intestinal Absorption of 94.17% with Favorable Mitochondrial Localization Profile

In silico ADMET prediction (admetSAR 2) indicates ciwujiatone has a 94.17% probability of human intestinal absorption, 51.17% Caco-2 permeability, and a 90.52% probability of mitochondrial subcellular localization [1]. While comparable lignans like syringaresinol show high predicted absorption as well, ciwujiatone's specific combination of mitochondrial targeting and moderate OATP1B1 (79.39%) and OATP1B3 (92.59%) inhibitor probabilities suggests a distinct intracellular disposition pattern relative to other lignans [1].

ADMET Bioavailability Drug-likeness

Ciwujiatone Is a Pharmacopoeia-Recognized Constituent Validated in Clinical Formulation for Insomnia

Ciwujiatone is an officially recognized chemical constituent of Ciwujia Tablets (CWT), a preparation included in the 2020 edition of the Chinese Pharmacopoeia and widely used clinically for insomnia treatment [1]. This regulatory recognition distinguishes ciwujiatone from structurally similar lignans that lack pharmacopoeial status. In the CWT formulation, ciwujiatone is one of six principal bioactive markers alongside eleutheroside B, eleutheroside E, isofraxidin, eleutheroside C, and chlorogenic acid [1]. Pharmacological evaluation of CWT demonstrated regulation of tryptophan metabolism and normalization of serotonin, 6-hydroxymelatonin, N-acetylserotonin, and N-methyltryptamine levels [1].

Insomnia Neuropharmacology Traditional Chinese Medicine Pharmacopoeia

Ciwujiatone High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Colon Cancer Drug Discovery Programs Requiring Lignan Lead Optimization

Based on direct head-to-head antitumor screening where ciwujiatone demonstrated the most significant activity against SW480 and SW620 colon cancer cell lines among 9 active compounds including wikstromol, matairesinol, syringaresinol, and pinoresinol [1], this compound is optimally positioned as a lead scaffold for colon cancer drug discovery. Procurement is justified when screening campaigns require a validated starting point with demonstrated superiority over structurally related lignans in the same assay system. Note that quantitative IC50 values are not reported in the source study; confirmation via independent dose-response assays is recommended.

Natural Antioxidant Benchmarking Studies Requiring Superior-to-BHT Activity

For oxidative stress research requiring natural compounds with potency exceeding synthetic antioxidant controls, ciwujiatone provides quantifiable advantage: DPPH IC50 of 64.7 ± 5.3 μM vs. BHT 98.8 ± 4.5 μM (1.53-fold more potent) and BHA 105.4 ± 5.3 μM (1.63-fold more potent) [1]. This established head-to-head superiority over widely used synthetic antioxidants justifies ciwujiatone selection over alternative natural lignans that lack this direct comparative benchmarking data.

Natural Product Reference Standards for Eleutherococcus senticosus Quality Control

As a named chemical marker in the 2020 Chinese Pharmacopoeia formulation 'Ciwujia Tablets' [1], ciwujiatone is a defensible selection for botanical authentication and standardization of Eleutherococcus senticosus-derived materials. Procurement for quality control method development is supported by its official pharmacopoeial recognition, which distinguishes it from other lignans isolated from the same plant that lack regulatory inclusion.

In Vivo Pharmacokinetic Studies of Orally Bioavailable Mitochondria-Targeted Lignans

In silico ADMET predictions indicating 94.17% human intestinal absorption and 90.52% mitochondrial subcellular localization probability [1] support the selection of ciwujiatone for in vivo pharmacokinetic and tissue distribution studies. The specific combination of high predicted oral absorption and mitochondrial targeting potential provides a rational basis for prioritizing ciwujiatone over lignans with less favorable or uncharacterized ADMET profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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